molecular formula C9H13NO2 B13619124 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol

2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B13619124
M. Wt: 167.20 g/mol
InChI Key: POEICEOOKBWXPK-UHFFFAOYSA-N
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Description

2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is characterized by a pyridine ring substituted with a methoxy group at the 6th position and a methyl group at the 5th position, along with an ethan-1-ol side chain at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 6-methoxy-5-methylpyridine with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the ethylene oxide on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methylpyridin-2-yl)ethan-1-ol: Similar structure but lacks the methoxy group.

    2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol: Contains an amino group instead of a hydroxyl group.

    1-(5-Methylpyridin-2-yl)ethanone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, along with an ethan-1-ol side chain. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(6-methoxy-5-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C9H13NO2/c1-7-5-8(3-4-11)6-10-9(7)12-2/h5-6,11H,3-4H2,1-2H3

InChI Key

POEICEOOKBWXPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)CCO

Origin of Product

United States

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